molecular formula C16H16O4 B1640158 5-Methoxyfuro[2,3-g][3]benzoxepin CAS No. 263241-09-4

5-Methoxyfuro[2,3-g][3]benzoxepin

Cat. No. B1640158
CAS RN: 263241-09-4
M. Wt: 272.29 g/mol
InChI Key: KXZSEWYHQCKWLI-UHFFFAOYSA-N
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Description

5-Methoxyfuro2,3-gbenzoxepin is a fascinating heterocyclic compound. Its structure consists of an oxepin ring fused with a benzene ring . There are three isomers of benzoxepin, each varying in the position of the oxygen atom relative to the benzene ring. The specific isomer we’re discussing has the oxygen closest to the benzene nucleus .


Synthesis Analysis

The synthetic pathways leading to 5-Methoxyfuro2,3-gbenzoxepin are diverse and have been explored in scientific literature. Researchers have developed novel benzoxepin-derived compounds through various synthetic routes. One notable approach involves incorporating a Phenobarbital moiety into the benzoxepin nucleus, resulting in compound 6, which exhibits significant sedative-hypnotic effects .


Molecular Structure Analysis

The molecular structure of 5-Methoxyfuro2,3-gbenzoxepin features the fused oxepin and benzene rings. To gain insights into its pharmacophore, researchers have employed molecular modeling techniques. These studies have revealed high fit values when fitting the compound to a 3D-pharmacophore model using tools like Discovery Studio 2.1 . The benzoxepin nucleus, especially when combined with the Phenobarbital moiety, plays a crucial role in its biological activity .

properties

IUPAC Name

2-(5-methoxyfuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-9,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSEWYHQCKWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC(=C3C=COC=CC3=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyfuro[2,3-g][3]benzoxepin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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